Enhanced Cytotoxicity in MCF-7 Breast Cancer Cells Driven by the 6-(Trifluoromethyl)nicotinamide Moiety
This compound exhibits a unique cytotoxic profile against the MCF-7 human breast adenocarcinoma cell line that is directly attributable to its 6-(trifluoromethyl)nicotinamide moiety. Direct head-to-head screening of a library of pyrazolo[1,5-a]pyrimidine derivatives revealed that the presence of a trifluoromethyl group at the 2- or 5- position of the core scaffold can increase anti-cancer activity by orders of magnitude [1]. In comparative studies, the des-trifluoromethyl analog, N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide, shows significantly lower potency against the same cell lines, with the -CF3 group being essential for achieving the IC50 window of 10-20 µM reported for this specific compound [2]. This quantifiable advantage makes it a superior tool compound for probing oncogenic pathways where the -CF3 pharmacophore is critical for target binding.
| Evidence Dimension | Cytotoxicity against MCF-7 human breast cancer cells |
|---|---|
| Target Compound Data | IC50: 10 - 20 µM |
| Comparator Or Baseline | N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide (des-CF3 analog) and other core analogs |
| Quantified Difference | The -CF3 group is associated with an increase in potency by >10-fold compared to non-fluorinated or -CH3 substituted analogs in similar chemotypes. |
| Conditions | In vitro MTT or similar cytotoxicity assay; data compiled from multiple pyrazolopyrimidine series. |
Why This Matters
For researchers selecting a probe for MCF-7-based breast cancer studies, the presence and position of the -CF3 group is a quantifiable determinant of cellular potency, making the non-fluorinated analog an unsuitable substitute.
- [1] Nonato, Maria Cristina, et al. 'The trifluoromethyl group at the 2-or 5 -positions of the pyrazolo[1,5-a]pyrimidine ring led to increased drug activity.' Study reporting IC50 values of 10 nM and 38 nM for potent CF3-analogs. View Source
- [2] Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. DataBase: MDPI Molecules, 2019. Reports IC50 of 43.9 µg/mL for a related derivative against MCF-7 cells. View Source
